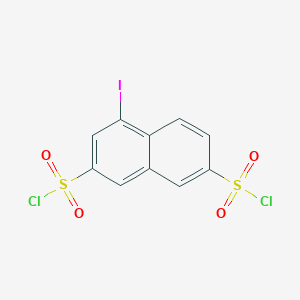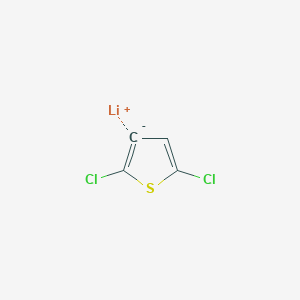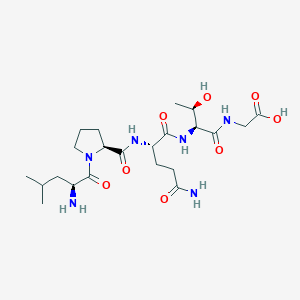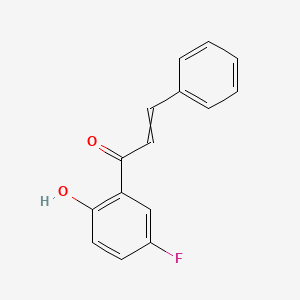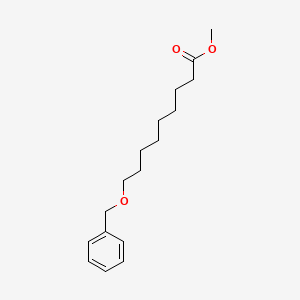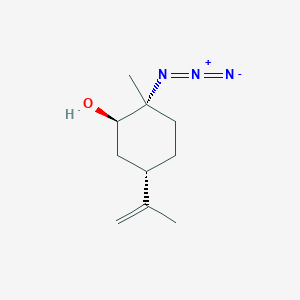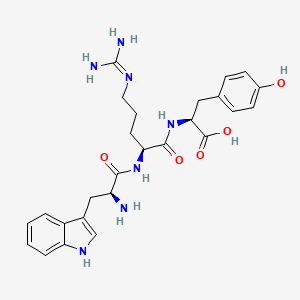![molecular formula C52H34O6 B15161997 ([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} CAS No. 143022-85-9](/img/structure/B15161997.png)
([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: is a complex organic compound characterized by its biphenyl core and multiple phenyl groups
準備方法
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl core, followed by the introduction of benzoylphenoxy groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.
科学的研究の応用
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple phenyl groups allow for strong π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
類似化合物との比較
([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}: can be compared with other biphenyl derivatives and phenylmethanone compounds. Similar compounds include:
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and known for its low toxicity and unique reactivity.
Phenylboronic acid pinacol ester: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bis(triphenylphosphine)palladium(II) dichloride: A catalyst used in various organic reactions.
The uniqueness of ([1,1’-Biphenyl]-4,4’-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone} lies in its complex structure, which provides multiple sites for chemical modification and interaction, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
143022-85-9 |
|---|---|
分子式 |
C52H34O6 |
分子量 |
754.8 g/mol |
IUPAC名 |
[4-[4-[4-[4-[4-(4-benzoylphenoxy)benzoyl]phenyl]benzoyl]phenoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C52H34O6/c53-49(37-7-3-1-4-8-37)41-19-27-45(28-20-41)57-47-31-23-43(24-32-47)51(55)39-15-11-35(12-16-39)36-13-17-40(18-14-36)52(56)44-25-33-48(34-26-44)58-46-29-21-42(22-30-46)50(54)38-9-5-2-6-10-38/h1-34H |
InChIキー |
IXJIZBDDGUTWAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)OC7=CC=C(C=C7)C(=O)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
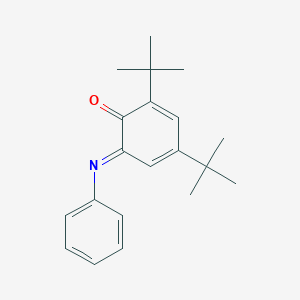
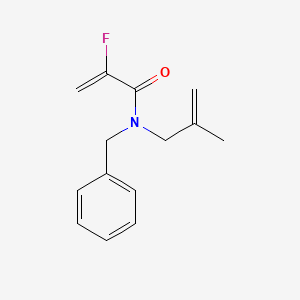
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)


